Dipentenedimercaptan

CAS No.: 4802-20-4

Cat. No.: VC1603605

Molecular Formula: C10H20S2

Molecular Weight: 204.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4802-20-4 |

|---|---|

| Molecular Formula | C10H20S2 |

| Molecular Weight | 204.4 g/mol |

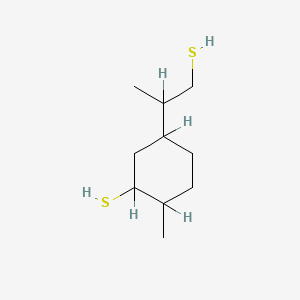

| IUPAC Name | 2-methyl-5-(1-sulfanylpropan-2-yl)cyclohexane-1-thiol |

| Standard InChI | InChI=1S/C10H20S2/c1-7-3-4-9(5-10(7)12)8(2)6-11/h7-12H,3-6H2,1-2H3 |

| Standard InChI Key | SUNXFMPZAFGPFW-UHFFFAOYSA-N |

| SMILES | CC1CCC(CC1S)C(C)CS |

| Canonical SMILES | CC1CCC(CC1S)C(C)CS |

| Boiling Point | 309 °F at 10 mm Hg (NTP, 1992) |

| Flash Point | greater than 250 °F (NTP, 1992) |

Introduction

Chemical Identity and Structure

Dipentenedimercaptan, registered under CAS number 4802-20-4, is an organosulfur compound with the molecular formula C10H20S2 and a molecular weight of 204.4 g/mol . The compound is also known by alternative names including p-Menthane-2,9-dithiol and D-limonene dimercaptan, reflecting its structural relationship to dipentene (dl-limonene) . The chemical structure features a cyclohexane ring with two strategically positioned thiol groups, which are responsible for its characteristic reactivity profile and applications. These thiol groups enable dipentenedimercaptan to form strong bonds with metals and participate in various organic synthesis reactions, contributing significantly to its versatility as a chemical reagent. The spatial arrangement of the thiol groups within the molecular framework influences its coordination chemistry and reactivity patterns, distinguishing it from other dithiol compounds.

Physical and Chemical Properties

Dipentenedimercaptan exhibits distinct physical and chemical properties that influence its behavior in various applications and reactions. The compound exists as a pale yellow liquid at ambient temperature, with a characteristic strong odor typical of sulfur-containing compounds . This odor, while distinctive, serves as an important safety feature, providing sensory detection of the compound's presence. Dipentenedimercaptan demonstrates slight water solubility, which impacts its environmental fate and transport properties, as well as its potential bioavailability in physiological systems. The compound's moderate hydrophobicity allows it to interact with both polar and non-polar substrates, enhancing its utility in various chemical applications.

The physical and chemical properties of dipentenedimercaptan are summarized in the following table:

The compound's boiling point of 121-125°C at 4 Torr pressure indicates its moderate volatility under reduced pressure conditions, which influences its purification methods and handling requirements in laboratory and industrial settings . The density of 1.0326 g/cm³ at 14°C provides important information for volumetric calculations and formulation work involving this compound . The predicted pKa value of 10.29±0.10 suggests that the thiol groups exhibit moderate acidity, affecting their participation in acid-base reactions and their behavior in buffered systems . These physical and chemical parameters collectively inform the rational design of processes and applications involving dipentenedimercaptan.

Chemical Reactivity and Mechanisms

Dipentenedimercaptan demonstrates significant reactivity owing to its thiol functional groups, which function as nucleophilic centers in various chemical transformations. These thiol groups readily participate in reactions with electrophilic species, making the compound valuable in numerous synthetic applications. The reactivity of dipentenedimercaptan extends beyond simple nucleophilic substitutions to include complex transformations such as addition reactions, oxidative couplings, and metal coordination. Understanding the fundamental reactivity patterns of this compound is essential for predicting its behavior in complex chemical environments and for developing new applications that leverage its unique chemical properties.

Applications in Industrial Chemistry

The diverse reactivity profile of dipentenedimercaptan has led to its adoption in numerous industrial applications spanning multiple sectors. The compound's ability to form strong bonds and participate in various reaction types makes it particularly valuable in processes requiring specific chemical transformations or material properties. Industrial applications continue to expand as new methods for utilizing the compound's unique chemistry are developed and refined. The economic importance of dipentenedimercaptan in industrial contexts has driven ongoing research into more efficient production methods and novel application areas.

Polymer Science and Materials

In polymer science, dipentenedimercaptan serves as an important building block and cross-linking agent due to its bifunctional nature . The compound's two thiol groups enable it to participate in polymerization reactions, particularly those involving thiol-ene click chemistry, which provides a robust method for creating polymers with specific properties and architectures. These reactions proceed rapidly under mild conditions, often requiring only light activation, and result in high yields with minimal side products. The resulting polymers frequently exhibit enhanced mechanical properties, thermal stability, and chemical resistance compared to those produced through alternative polymerization methods.

The application of dipentenedimercaptan in adhesive and sealant formulations leverages its strong bonding capabilities and chemical versatility . When incorporated into these materials, the compound contributes to improved adhesion strength, durability, and resistance to environmental degradation. The thiol groups form robust chemical bonds with various substrate materials, enhancing the performance characteristics of the final products. Recent developments in this field have focused on optimizing formulations for specific application requirements, including automotive, construction, and electronic assembly contexts, where performance under challenging conditions is essential.

Analytical Chemistry Applications

In analytical chemistry, dipentenedimercaptan has found utility as a chelating agent for metal ion detection and separation techniques. The compound's ability to form stable complexes with various metal ions, particularly heavy metals, makes it valuable for analytical procedures requiring selective metal binding. These applications exploit the compound's coordination chemistry, where the spatial arrangement of the thiol groups creates binding pockets with specificity for particular metal ions based on their size and electronic properties. The resulting metal complexes often exhibit distinct spectroscopic properties that facilitate detection and quantification in complex matrices.

Medical and Biological Applications

The biological activity of dipentenedimercaptan has generated significant interest in its potential medical applications, particularly in therapeutic contexts involving metal homeostasis and detoxification. The compound's ability to form stable complexes with metal ions forms the basis for its application in chelation therapy, which aims to remove toxic metals from biological systems . Research in this area has investigated the compound's efficacy in binding and facilitating the elimination of heavy metals such as lead and mercury, which are associated with various toxic effects in humans and animals. The development of optimized delivery systems and treatment protocols continues to advance this application area.

Chelation Therapy

The application of dipentenedimercaptan in chelation therapy leverages its ability to form stable complexes with various metal ions, particularly those classified as heavy metals. This property makes the compound potentially valuable in treatments for heavy metal poisoning, including lead and mercury intoxication . The mechanism of action involves the formation of water-soluble metal complexes that can be more readily excreted from the body, reducing the toxic burden on affected organs and tissues. Research in this field continues to explore the specificity of dipentenedimercaptan for different metal ions and the pharmacokinetics of the resulting complexes to optimize therapeutic protocols.

Experimental studies have investigated various aspects of dipentenedimercaptan's performance in chelation applications, as summarized in the following table:

| Metal Ion | Complex Stability Constant | Excretion Route | Therapeutic Efficacy |

|---|---|---|---|

| Lead (Pb²⁺) | High | Primarily renal | Promising in preclinical models |

| Mercury (Hg²⁺) | Very high | Hepatobiliary and renal | Significant reduction in tissue levels |

| Cadmium (Cd²⁺) | Moderate | Primarily hepatobiliary | Limited efficacy due to redistribution |

| Arsenic (As³⁺) | Variable (depending on species) | Mixed routes | Requires further investigation |

The development of optimized formulations and delivery systems represents an ongoing research focus, with particular attention to enhancing bioavailability and reducing potential side effects associated with chelation therapy. Various administration routes have been explored, including oral, parenteral, and transdermal approaches, each offering distinct advantages and limitations in clinical applications. The potential for combining dipentenedimercaptan with other chelating agents to achieve synergistic effects represents another promising research direction in this field.

Pharmaceutical Research

In pharmaceutical research, dipentenedimercaptan is being investigated as a potential building block for drug synthesis and as a component in drug delivery systems . The compound's reactivity with various functional groups makes it useful in the construction of complex molecular architectures, including those with potential therapeutic activity. Additionally, its ability to form reversible bonds with certain substrates offers possibilities for controlled release mechanisms in drug delivery applications. These properties collectively contribute to the compound's utility in pharmaceutical research and development contexts.

Recent studies have explored the potential of dipentenedimercaptan-based drug conjugates for targeted delivery applications, where the compound serves as a linker between targeting moieties and therapeutic agents. This approach aims to enhance the specificity of drug delivery while reducing systemic exposure and associated side effects. The reversible nature of certain sulfur-based linkages provides opportunities for stimulus-responsive release mechanisms, allowing for precise control of drug release at specific anatomical locations or in response to particular physiological conditions. Ongoing research in this area continues to refine synthetic methodologies and evaluate the performance of these systems in preclinical models.

Biological Activity and Toxicology

Understanding the biological interactions of dipentenedimercaptan is crucial for assessing both its potential therapeutic applications and possible toxicological concerns. The compound's reactivity with biological nucleophiles, particularly those containing thiol groups, suggests potential for interactions with various biomolecules, including proteins and certain metabolic enzymes. These interactions may produce both beneficial effects, such as antioxidant activity, and potentially adverse outcomes, depending on concentration, exposure route, and physiological context. Comprehensive toxicological evaluation remains an important aspect of research on this compound to ensure safe handling and appropriate application in various contexts.

Antimicrobial Properties

Research has identified potential antimicrobial properties associated with dipentenedimercaptan, suggesting possible applications in developing new antimicrobial agents or preservatives. The compound's mechanism of action against microbial organisms likely involves interaction with critical thiol-containing enzymes or disruption of metal homeostasis essential for microbial metabolism and survival. Preliminary studies have demonstrated activity against various bacterial strains, with differential effectiveness observed between gram-positive and gram-negative organisms, reflecting differences in cell wall structure and permeability. The potential for developing resistance to thiol-based antimicrobials represents an important consideration in evaluating the long-term utility of such approaches.

Ongoing research continues to characterize the spectrum of antimicrobial activity and investigate structure-activity relationships that might guide the development of optimized derivatives with enhanced potency and selectivity. The potential for synergistic effects when combined with established antimicrobial agents represents another promising research direction, potentially allowing for reduced dosages of conventional antibiotics while maintaining or enhancing therapeutic efficacy. These investigations contribute to the broader effort to address the growing challenge of antimicrobial resistance through the development of novel therapeutic approaches.

Research Developments and Future Directions

Current research efforts are exploring expanded applications for dipentenedimercaptan across multiple fields, driven by increasing understanding of its chemical behavior and biological interactions. Investigations into novel synthetic methodologies aim to develop more efficient and environmentally friendly production processes with reduced energy requirements and waste generation. These approaches include exploration of alternative catalysts, solvent systems, and process intensification strategies that align with green chemistry principles while maintaining or enhancing product quality and yield. The potential for biocatalytic approaches to dipentenedimercaptan synthesis represents a particularly promising direction, potentially offering enhanced regioselectivity under mild conditions.

In materials science, researchers are investigating the incorporation of dipentenedimercaptan into advanced functional materials with specific performance characteristics. These include self-healing polymers that leverage the reversible nature of certain sulfur-based chemistries, stimuli-responsive materials that change properties in response to environmental cues, and specialized coatings with enhanced durability and chemical resistance. The compound's ability to form metal complexes also suggests potential applications in metal recovery and purification technologies, catalysis, and sensing platforms for environmental monitoring and biomedical diagnostics. These diverse research directions reflect the versatility of dipentenedimercaptan's chemistry and its potential to contribute to solutions across multiple technological domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume